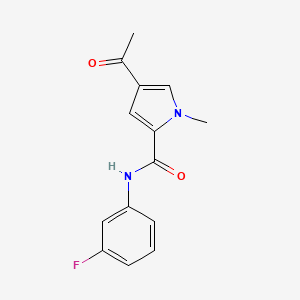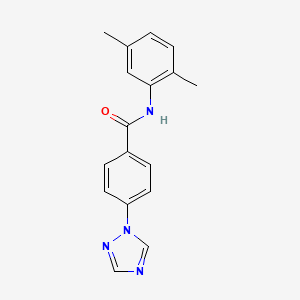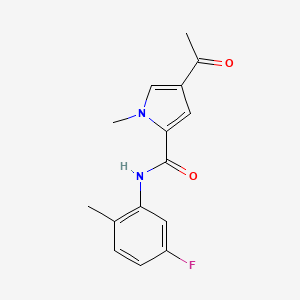
4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, also known as AFM13, is a small molecule drug that is currently being investigated for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies and is now being tested in clinical trials to evaluate its safety and efficacy.
Mechanism of Action
4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide works by binding to CD30 on the surface of cancer cells and CD16A on the surface of natural killer cells. This binding activates the natural killer cells, which then attack and kill the cancer cells. This mechanism of action is known as antibody-dependent cellular cytotoxicity (ADCC).
Biochemical and Physiological Effects:
4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the activity of natural killer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide is that it is a bispecific antibody, which means that it can target two different proteins at the same time. This makes it potentially more effective than monoclonal antibodies, which can only target one protein. However, one limitation of 4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide is that it is still in the early stages of development and its safety and efficacy have not yet been fully established.
Future Directions
There are a number of potential future directions for research on 4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to explore its potential use in the treatment of other types of cancer, such as solid tumors. Additionally, further research is needed to fully understand the safety and efficacy of 4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide in clinical trials.
Synthesis Methods
The synthesis of 4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide involves the reaction of 5-fluoro-2-methylbenzoic acid with sodium hydride and methyl iodide to form 5-fluoro-2-methylbenzoic acid methyl ester. This intermediate is then reacted with 1-methyl-1H-pyrrole-2-carboxamide and acetic anhydride to produce 4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide.
Scientific Research Applications
4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to have potential therapeutic applications in cancer treatment, particularly in the treatment of hematologic malignancies such as Hodgkin's lymphoma and non-Hodgkin's lymphoma. 4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide is a bispecific antibody that targets both CD30, a protein that is overexpressed in Hodgkin's lymphoma and other lymphomas, and CD16A, a protein found on the surface of natural killer cells.
properties
IUPAC Name |
4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-9-4-5-12(16)7-13(9)17-15(20)14-6-11(10(2)19)8-18(14)3/h4-8H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGGHHQPXQKVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CC(=CN2C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7472372.png)
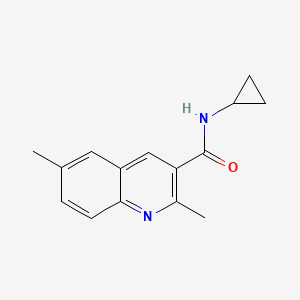
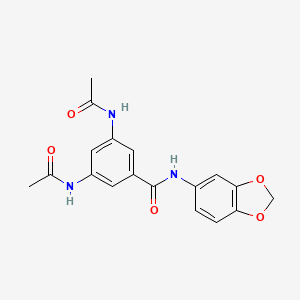
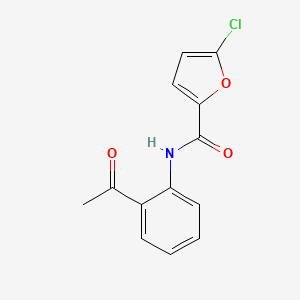
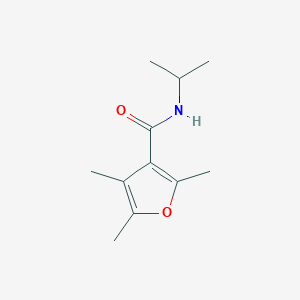
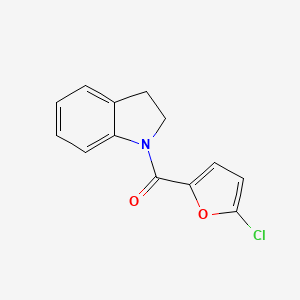

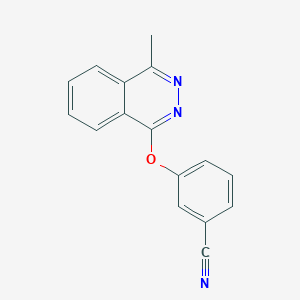
![6-oxo-N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-pyridine-3-carboxamide](/img/structure/B7472434.png)
